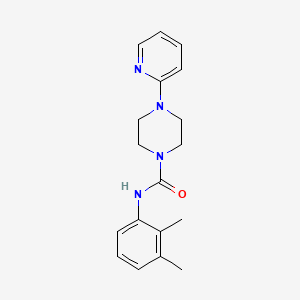![molecular formula C18H26N2O2 B5258628 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5258628.png)
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. It is characterized by the presence of a piperidine ring substituted with an acetyl group and a carboxamide group, along with a 2,4-dimethylphenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the alkylation of the piperidine nitrogen with 2,4-dimethylphenyl ethyl halide under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Similar structure with a butyl group instead of an acetyl group.
Ethanone, 1-(2,4-dimethylphenyl)-: Similar aromatic substitution pattern but lacks the piperidine ring and carboxamide group.
Uniqueness
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-5-6-17(13(2)11-12)14(3)19-18(22)16-7-9-20(10-8-16)15(4)21/h5-6,11,14,16H,7-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYGHWRTXUUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5258561.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5258566.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5258570.png)
![N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide](/img/structure/B5258574.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5258575.png)
![4-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}morpholine-2-carboxamide](/img/structure/B5258583.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5258592.png)
![(Z)-1-(2,4-dimethoxyphenyl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one](/img/structure/B5258597.png)

![1-(naphtho[2,1-b]furan-2-ylcarbonyl)pyrrolidine](/img/structure/B5258610.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-5-methyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258617.png)

![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5258646.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5258647.png)
